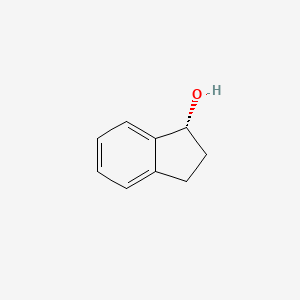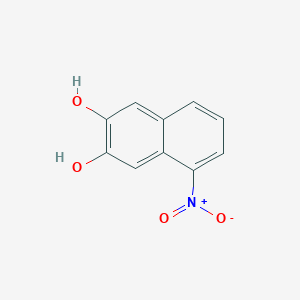
2-(Cyclopropylamino)nicotinic acid
Übersicht
Beschreibung
2-(Cyclopropylamino)nicotinic acid is a chemical compound with the molecular formula C9H10N2O2. It is a derivative of nicotinic acid, where the amino group is substituted with a cyclopropyl group.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopropylamino)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and metabolic disorders.
Wirkmechanismus
Target of Action
It’s worth noting that nicotinic acid, a closely related compound, is known to interact with nicotinic acid receptors . These receptors play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
Nicotinic acid, a similar compound, is known to inhibit a hormone-sensitive lipase in adipose tissue, reducing the breakdown of triglycerides to free fatty acids, and the transport of free fatty acids to the liver . It’s plausible that 2-(Cyclopropylamino)nicotinic acid may have a similar interaction with its targets.
Biochemical Pathways
Nicotinic acid, a related compound, is known to be involved in the nad-dependent pathways . These pathways are crucial for redox metabolism . It’s possible that this compound may influence similar pathways.
Pharmacokinetics
Nicotinic acid is known to have a high NAD+/NADH ratio, promoting oxidative catabolism, resulting in ATP synthesis . It’s plausible that this compound may have similar ADME properties.
Result of Action
Nicotinic acid, a related compound, is known to have a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions . It’s plausible that this compound may have similar effects.
Action Environment
It’s worth noting that the action of nicotinic acid, a similar compound, can be influenced by pathophysiological situations and changes in enzyme activity . It’s plausible that similar environmental factors may influence the action of this compound.
Zukünftige Richtungen
Nicotinic acid and its derivatives have shown potential in treating various diseases, including cardiovascular disease, neurological problems, diabetes, and skin diseases . The future directions of research on “2-(Cyclopropylamino)nicotinic acid” could involve exploring its potential therapeutic applications.
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2-(Cyclopropylamino)nicotinic acid are not fully understood yet. It can be inferred from its structure that it may interact with various enzymes, proteins, and other biomolecules. As a derivative of nicotinic acid, it may participate in reactions involving nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial coenzymes in redox reactions .
Cellular Effects
Given its structural similarity to nicotinic acid, it may influence cell function by participating in cellular metabolism, potentially impacting cell signaling pathways and gene expression .
Metabolic Pathways
The metabolic pathways involving this compound are not well-defined. Given its structural similarity to nicotinic acid, it may be involved in similar metabolic pathways, potentially interacting with enzymes or cofactors involved in the metabolism of nicotinic acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylamino)nicotinic acid typically involves the reaction of nicotinic acid with cyclopropylamine. The process can be carried out under mild conditions, often in the presence of a coupling agent to facilitate the formation of the amide bond. One common method involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent in an organic solvent such as dichloromethane .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These can include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is increasingly being adopted to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Cyclopropylamino)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce cyclopropylamino alcohols .
Vergleich Mit ähnlichen Verbindungen
- Nicotinic acid
- Nicotinamide
- 2-Chloronicotinic acid
- 2-Bromonicotinic acid
Comparison: Compared to these similar compounds, 2-(Cyclopropylamino)nicotinic acid is unique due to the presence of the cyclopropylamino group. This structural modification can significantly alter its chemical properties and biological activities. For example, the cyclopropyl group may enhance its stability or modify its interaction with biological targets, making it a valuable compound for specific applications .
Eigenschaften
IUPAC Name |
2-(cyclopropylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-9(13)7-2-1-5-10-8(7)11-6-3-4-6/h1-2,5-6H,3-4H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDNJGOBMXAPSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434463 | |
| Record name | 2-CYCLOPROPYLAMINONICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
639807-18-4 | |
| Record name | 2-(Cyclopropylamino)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=639807-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-CYCLOPROPYLAMINONICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyridinecarboxylic acid, 2-(cyclopropylamino) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzamido]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B1588852.png)










